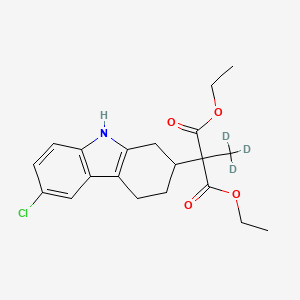

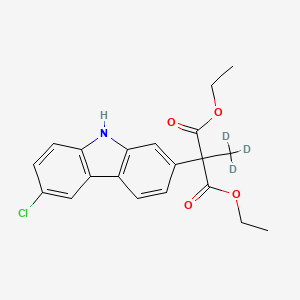

Raltegravir-d3 Potassium Salt

Übersicht

Beschreibung

Raltegravir-d3 Potassium Salt is a labeled anti-AIDS drug with potent inhibitory effects on human immunodeficiency virus (HIV) integrase . It is a synthetic derivative of raltegravir, an antiretroviral drug .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. One study describes a new route of synthesis by constructing an oxadiazole ring in a retro synthetic manner . Another study performed polymorph screening to search for an alternative solid form with improved drug attributes .Molecular Structure Analysis

The molecular structure of this compound has been characterized using powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) . The crystal structures of form A and impurity C were determined from the high resolution powder XRD patterns using Rietveld refinement .Chemical Reactions Analysis

Compared to the commercialized Raltegravir Potassium Salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .Physical and Chemical Properties Analysis

This compound has a molecular weight of 486.5 g/mol . It has poor aqueous solubility and chemical stability in acidic/basic medium . The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium .Wissenschaftliche Forschungsanwendungen

Crystal Structure of Raltegravir Potassium

- The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques. Its structure features chains of edge-sharing 7-coordinate KO5N2 parallel to the b-axis, with K-containing layers in the bc-plane, and double layers of CH4F halfway between them. This structure plays a significant role in the solid-state structure of the compound (Kaduk et al., 2015).

Synthesis of Raltegravir Potassium

- A novel synthesis of Raltegravir sodium from key starting materials has been developed, offering a more stable and economically viable synthesis route. This research provides an alternative to using the unstable starting material 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (Rao et al., 2019).

- Another study highlighted a method for selective N-methylation in the synthesis of Raltegravir, an important aspect of its production process (Kocieňski, 2017).

Drug Interactions and Behavior

- Research on pH-dependent drug-drug interactions for salts of weak acids, using potassium raltegravir as a case example, revealed how biorelevant media and in silico modeling can predict the extent of the pH effect during therapy with acid-reducing agents (Segregur et al., 2021).

- A study on the simulation of oral absorption from non-bioequivalent dosage forms of raltegravir potassium explored the complex in vivo dissolution behavior and its impact on plasma concentration profiles (Komasaka & Dressman, 2020).

Quantification and Analysis

- A method was developed for the accurate, precise, and linear quantification of Raltegravir potassium in bulk and dosage forms using Reverse-phase High-performance Liquid Chromatographic techniques (Patel et al., 2019).

Permeability and Transport

- A study investigated Raltegravir transport across several blood-tissue barrier models and its interactions with drug efflux transporters, suggesting its role in the restriction of permeability across various barriers (Hoque et al., 2015).

Wirkmechanismus

Target of Action

Raltegravir-d3 Potassium Salt, a synthetic derivative of the antiretroviral drug Raltegravir, primarily targets the HIV-1 integrase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus as it is responsible for integrating the viral DNA into the host cell’s genome .

Mode of Action

This compound functions as an HIV-1 integrase inhibitor . It blocks the activity of the HIV-1 integrase enzyme, thereby preventing the integration of HIV-1 DNA into the host cell’s genome . This inhibition of the integrase enzyme subsequently inhibits the infection of host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication pathway . By inhibiting the HIV-1 integrase enzyme, this compound prevents the integration of the HIV-1 viral DNA into the host cell’s genome . This action disrupts the viral replication process, leading to a decrease in the production of new viruses .

Pharmacokinetics

Raltegravir, the parent compound of this compound, is known to be absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 replication . By preventing the integration of HIV-1 DNA into the host cell’s genome, the compound effectively inhibits the infection of host cells . This results in a decrease in the production of new viruses, thereby controlling the spread of the HIV infection .

Safety and Hazards

Zukünftige Richtungen

Future research may focus on the development of novel polymorphic forms of Raltegravir and processes for its preparation . Additionally, the exploration of the solubility and stability of Raltegravir in different mediums could lead to the discovery of alternative solid forms with improved drug attributes .

Biochemische Analyse

Biochemical Properties

Raltegravir-d3 Potassium Salt plays a crucial role in biochemical reactions by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell’s genome, a critical step in the HIV replication cycle. By blocking this enzyme, this compound prevents the integration of HIV-1 DNA, thereby inhibiting the infection of host cells . The compound interacts specifically with the integrase enzyme, forming a complex that hinders its activity. This interaction is highly specific and potent, making this compound an effective tool in HIV research.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HIV-infected cells, it prevents the integration of viral DNA into the host genome, thereby halting the replication of the virus. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By blocking the integrase enzyme, this compound disrupts the normal life cycle of HIV, leading to a decrease in viral load and an improvement in immune function . Additionally, studies have shown that this compound can influence the expression of genes involved in immune response and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the HIV-1 integrase enzyme. This enzyme catalyzes the insertion of viral DNA into the host cell’s genome, a process essential for viral replication. This compound binds to the active site of the integrase enzyme, preventing it from interacting with viral DNA. This binding inhibits the strand transfer step of integration, effectively blocking the replication of the virus . The compound’s deuterium labeling allows for precise tracking and analysis in biochemical studies, providing valuable insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Studies have shown that this compound maintains its inhibitory effects on the integrase enzyme for a significant duration, but prolonged exposure to certain conditions can lead to a decrease in efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in the context of HIV infection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the integrase enzyme and reduces viral load without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of viral replication.

Metabolic Pathways

This compound is primarily metabolized through glucuronidation, mediated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway is crucial for the clearance of the compound from the body . The renal clearance of unchanged this compound is a minor pathway, accounting for a small percentage of the total dose. The compound’s deuterium labeling allows for detailed studies of its metabolic flux and interactions with other metabolites, providing insights into its pharmacokinetic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed from the gastrointestinal tract and binds to plasma proteins, facilitating its distribution throughout the body . The compound’s interaction with transporters and binding proteins influences its localization and accumulation in specific tissues. Studies have shown that this compound is minimally distributed into red blood cells, with a blood-to-plasma partitioning ratio of 0.6 . This distribution pattern is important for understanding its therapeutic effects and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on the integrase enzyme. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where the integration of viral DNA occurs . This subcellular localization is critical for its function as an integrase inhibitor, as it ensures that the compound is present at the site of viral replication. Additionally, studies have shown that this compound can accumulate in other organelles, such as the endoplasmic reticulum, influencing its overall activity and efficacy.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Raltegravir-d3 Potassium Salt can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl trifluoroacetate", "potassium tert-butoxide", "methyl iodide", "sodium hydride", "methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 3,4-dimethylbenzaldehyde with ethyl trifluoroacetate in the presence of potassium tert-butoxide", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with methyl iodide and sodium hydride", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Step 4: Synthesis of Raltegravir-d3 Potassium Salt by reacting intermediate 3 with deuterium oxide and potassium tert-butoxide" ] } | |

CAS-Nummer |

1246816-98-7 |

Molekularformel |

C20H20FKN6O5 |

Molekulargewicht |

485.532 |

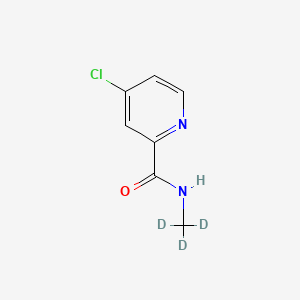

IUPAC-Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |

InChI-Schlüssel |

IFUKBHBISRAZTF-NXIGQQGZSA-M |

SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Synonyme |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)